4,4'-Azodibenzoyl Dichloride
Overview
Description
4,4’-Azodibenzoyl Dichloride is an organic compound with the chemical formula C14H8Cl2N2O2. It is a dark red solid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes and other complex organic molecules .
Scientific Research Applications
4,4’-Azodibenzoyl Dichloride has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Azodibenzoyl Dichloride can be synthesized through a two-step process:
Formation of 4,4’-Azodibenzoyl Sulfoxide: This involves the reaction of azobenzene with thionyl chloride under basic conditions.
Conversion to 4,4’-Azodibenzoyl Dichloride: The sulfoxide is then reacted with zinc chloride to yield the final product.
Industrial Production Methods: In industrial settings, the production of 4,4’-Azodibenzoyl Dichloride typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safe handling of reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Azodibenzoyl Dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4’-azodibenzoic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
4,4’-Azodibenzoic Acid: Formed through hydrolysis.
Mechanism of Action
The mechanism of action of 4,4’-Azodibenzoyl Dichloride primarily involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules .
Comparison with Similar Compounds
4,4’-Azodibenzoic Acid: Structurally similar but lacks the reactive dichloride groups.
3,3’-Azodibenzoic Acid: Another similar compound with different substitution patterns.
Uniqueness: 4,4’-Azodibenzoyl Dichloride is unique due to its highly reactive dichloride groups, which make it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with a wide range of nucleophiles sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOXKYGOZZTVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401174 | |
Record name | 4,4'-Azodibenzoyl Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-29-6 | |
Record name | 4,4′-Azodibenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10252-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Azodibenzoyl Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azobenzene-4,4'-dicarbonyl Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4'-Azodibenzoyl Dichloride contribute to the properties of the resulting polymers?
A: this compound acts as a bifunctional monomer, reacting with diamines to form polyamides [, ]. The incorporation of the azo group (-N=N-) within the polymer backbone introduces unique characteristics. For instance, polyamides containing the 4,4'-azodibenzoyl unit exhibit a higher degree of crystallinity compared to those with the 3,3'-azodibenzoyl unit []. This structural difference can influence the polymer's thermal stability, mechanical strength, and solubility. Additionally, the presence of the azo group allows for potential photoisomerization, which could lead to materials with light-responsive properties.
Q2: Can you provide details on the synthesis and characterization of polymers utilizing this compound?
A: The research highlights the synthesis of novel polyamides by reacting this compound with bis(2-aminoarylidene)cycloalkanone monomers []. This solution polycondensation reaction, conducted in N-Methyl-2-pyrrolidone (NMP) with Lithium Chloride as a catalyst, yields polyamides with varying structures depending on the chosen diamine. These polymers were characterized using various techniques including:
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